Methyl 2-(4-fluoropiperidin-3-yl)acetate
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Overview
Description
Methyl 2-(4-fluoropiperidin-3-yl)acetate is an organic compound with the molecular formula C8H14FNO2 It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a fluorine atom at the 4-position of the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4-fluoropiperidin-3-yl)acetate typically involves the following steps:
Formation of 4-fluoropiperidine: The starting material, 4-fluoropiperidine, can be synthesized through the fluorination of piperidine using appropriate fluorinating agents.
Acetylation: The 4-fluoropiperidine is then reacted with methyl bromoacetate in the presence of a base such as sodium hydride or potassium carbonate to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(4-fluoropiperidin-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom in the piperidine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or sodium methoxide.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Methyl 2-(4-fluoropiperidin-3-yl)acetate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of Methyl 2-(4-fluoropiperidin-3-yl)acetate involves its interaction with specific molecular targets and pathways. The fluorine atom in the piperidine ring can influence the compound’s binding affinity and selectivity towards certain receptors or enzymes. The ester group can undergo hydrolysis to release the active piperidine derivative, which can then exert its effects on the target molecules.
Comparison with Similar Compounds
Methyl 2-(4-fluoropiperidin-3-yl)acetate can be compared with other similar compounds such as:
Methyl 2-(4-chloropiperidin-3-yl)acetate: Contains a chlorine atom instead of fluorine, which can affect its chemical reactivity and biological activity.
Methyl 2-(4-bromopiperidin-3-yl)acetate:
Methyl 2-(4-methylpiperidin-3-yl)acetate: Contains a methyl group, which can influence its steric and electronic properties.
The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C8H14FNO2 |
---|---|
Molecular Weight |
175.20 g/mol |
IUPAC Name |
methyl 2-(4-fluoropiperidin-3-yl)acetate |
InChI |
InChI=1S/C8H14FNO2/c1-12-8(11)4-6-5-10-3-2-7(6)9/h6-7,10H,2-5H2,1H3 |
InChI Key |
PQTWDHFAVHJVIL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1CNCCC1F |
Origin of Product |
United States |
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